molecular formula C18H15AlO3 B078509 Aluminium triphenolate CAS No. 15086-27-8

Aluminium triphenolate

Cat. No. B078509
CAS RN: 15086-27-8
M. Wt: 306.3 g/mol
InChI Key: OPSWAWSNPREEFQ-UHFFFAOYSA-K
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Description

Synthesis Analysis

Aluminium triphenolate compounds are synthesized through various methods, often involving the reaction of aluminium sources with triphenol-based ligands. For instance, a study showcases an aluminium complex based on an amino triphenolate ligand scaffold demonstrating high activity and broad substrate scope in the formation of highly functional organic carbonates from epoxides and CO2, indicating its potential in catalysis and environmental applications (Whiteoak et al., 2013).

Molecular Structure Analysis

The molecular structure of aluminium triphenolate compounds often features aluminium in a coordination environment that can facilitate various chemical reactions. For example, the study of nucleophilic aluminyl anions reveals unprecedented reactivity, suggesting new pathways for aluminium compounds in chemical synthesis (Hicks et al., 2018).

Chemical Reactions and Properties

Aluminium triphenolate complexes are known for their reactivity, engaging in a variety of chemical transformations. This includes polymerization reactions, where these complexes act as catalysts, demonstrating their utility in materials science (Zevaco et al., 2007).

Scientific Research Applications

  • Catalysis in Organic Synthesis : Aluminium complexes based on amino triphenolate ligands have been reported to show unprecedented high activity and broad substrate scope in the formation of highly functional organic carbonates from epoxides and CO2, characterized by low catalyst loadings and mild reaction conditions using a cheap, abundant, and non-toxic metal (Whiteoak et al., 2013).

  • Carbon Dioxide Activation : Research on bulky neutral and cationic phenoxyalanes, including those derived from aluminium triphenolate, has been explored for CO2 activation. This involves transformations leading to various ionic species and showcasing interactions involving aluminum centers and CO2 (Wehmschulte et al., 2013).

  • Medical and Pharmaceutical Applications : Aluminium compounds, possibly including derivatives of aluminium triphenolate, have been used as adjuvants in vaccines to induce an early, efficient, and long-lasting protective immunity (Lindblad, 2004). There's also ongoing research into the neurotoxic effects of aluminium compounds in various neurodegenerative diseases, which helps understand the pathogenesis of aluminium-related toxicity (Maya et al., 2016).

  • Lewis Acid Catalysis : Sterically crowded aryloxides of aluminum, potentially including aluminium triphenolate, have been synthesized and characterized for their use in Lewis acid catalysis. These compounds have shown to be effective in reactions like hetero Diels Alder reactions, indicating their utility in synthetic organic chemistry (Konishi et al., 2017).

  • Hydrogen and Energy Storage : Aluminium hydride, a compound related to aluminium triphenolate, has been researched for its potential as a hydrogen and energy storage material due to its high energy density. This material has applications ranging from rocket fuel to reducing agents and as a hydrogen source for portable fuel cells (Graetz et al., 2011).

properties

IUPAC Name

aluminum;triphenoxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H6O.Al/c3*7-6-4-2-1-3-5-6;/h3*1-5,7H;/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSWAWSNPREEFQ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].C1=CC=C(C=C1)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15AlO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401015343
Record name Phenol, aluminum salt (3:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aluminium triphenolate

CAS RN

15086-27-8
Record name Phenol, aluminum salt (3:1)
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, aluminum salt (3:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, aluminum salt (3:1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Aluminium triphenolate
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Synthesis routes and methods I

Procedure details

Alternatively, when aluminum, a phenol compound, and a conjugated diolefin copolymer are simultaneously added into a reactor and heated at about 150° to 300° C., aluminum phenoxide is initially formed in the system and then catalyzes the alkylation reaction.
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Synthesis routes and methods II

Procedure details

In the reaction vessel of Example 1 place 190 parts of phenol and 2.4 parts of granular aluminum. Flush with nitrogen and heat to 180°C. to form aluminum phenoxide. Cool and vent. Add 206 parts of 2,6-di-sec-butylphenol and again seal the vessel. Heat to 275°C. and stir at this temperature for 2 hours. Then pressurized with butene-1 to 1000 psig and stir the reaction mixture under these conditions for an additional 4 hours. Cool and discharge the reaction mixture into a dilute aqueous hydrochloric acid solution to hydrolyze the catalyst. Wash with water until neutral and then distill the reaction mixture to recover o-sec-butylphenol. Residual 2,6-di-sec-butylphenol remaining is recycled to a subsequent reaction carried out in the same manner as the foregoing. The net result is that the 2,6-di-sec-butylphenol formed in each reaction is consumed in a subsequent reaction as the donor phenol forming o-sec-butylphenol, thus, avoiding accumulation of 2,6-di-sec-butylphenol and giving higher yields of o-sec-butylphenol.
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Synthesis routes and methods III

Procedure details

In a reaction vessel was placed 8100 parts of phenol and 27 parts of aluminum metal. The vessel was sealed and heated to 150° C. to form aluminum triphenoxide. This catalyst concentrate was then mixed with 11,124 parts of additional phenol. This gives a phenol/aluminum mole ratio of about 203. The phenol-catalyst mixture was cooled to 90° C. and 23,490 parts of isobutylene was pumped in over a 50-minute period. The reaction temperature rose to 110° during the first 10 minutes of isobutylene feed. Stirring was continued at 110°-115° C. for 165 minutes. Reactor pressure dropped to 120 psig from a maximum of 260 psig.
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Synthesis routes and methods IV

Procedure details

In a reactor was placed 19364 parts (206 moles) of phenol. The reactor was flushed with nitrogen and while stirring 114 parts (1 moles) of triethyl aluminum were added. The reactor was sealed and the mixture was reacted for 30 minutes to form aluminum triphenoxide. Then heat was applied while pumping isobutylene into the reactor. As the reaction became exothermic cooling was applied to hold the temperature in the range of 115°-125° C. Total isobutylene feed was 24282 parts over a 45 minute period. The maximum pressure was about 300 psig. Stirring was continued at about 115° C. as isobutylene reaction continued causing the pressure to drop to 105 psig over a 11/2 hour period. Analysis by GC showed the phenol content at this time to be 0.7 wt percent.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
W Phutdhawong, S Chowwanapoonpohn… - Analytical …, 2000 - jstage.jst.go.jp
… ion liberated from the anode may also interact directly with an anion or a phenol, which then precipitates out of the solution in the form of an insoluble salt, e.g. aluminium triphenolate [Al…
Number of citations: 85 www.jstage.jst.go.jp
LM Rodriguez - Molecular and Catalyst Design for Recognition and …, 2016 - tdx.cat
… the activation barrier of the overall process by more than 20 kcal/mol in the case of a zinc (salphen) complex, and by more than 25 kcal/mol in the presence of an aluminium triphenolate …
Number of citations: 2 www.tdx.cat
OMA Mordacque - 2003 - etheses.whiterose.ac.uk
… still produced with homogeneous aluminium triphenolate, including the 2… But the aluminium triphenolate remained the preferred … Alkylation with aluminium triphenolate and alkyl chloride …
Number of citations: 4 etheses.whiterose.ac.uk
V Laserna Ayora - tdx.cat
… (ii) To take advantage over the high activity of aluminium triphenolate complexes in epoxide/CO2 coupling reactions with sterically hindered epoxides. (iii) To explore and use more …
Number of citations: 0 www.tdx.cat
MM Emamjomeh, M Sivakumar - Journal of environmental management, 2009 - Elsevier
… ion liberated from the anode may also interact directly with an anion or a phenol which then precipitates out of the solution in the form of an insoluble salt, eg aluminium triphenolate [Al(…
Number of citations: 881 www.sciencedirect.com
JW Comerford, IDV Ingram, M North, X Wu - Green Chemistry, 2015 - pubs.rsc.org
… Aluminium triphenolate complexes. Aluminium(III)–aminotris(phenolate) complexes have been studied as Lewis acid catalysts. In light of their previous work with Fe(III)–aminotris(…
Number of citations: 613 pubs.rsc.org
A Atikah - Jurnal Redoks, 2021 - jurnal.univpgri-palembang.ac.id
… yang dilepaskan dari anoda kemungkinan langsung berinteraksi dengan logam Zn dan Fe kemudian mengendap dalam bentuk garam tidak larut antara lain aluminium triphenolate [Al(…
Number of citations: 3 jurnal.univpgri-palembang.ac.id
A Atikah - Jurnal Redoks, 2016 - jurnal.univpgri-palembang.ac.id
… Ion aluminium yang dilepaskan dari anoda kemungkinan langsung berinteraksi dengan fenol kemudian mengendap dalam bentuk garam tidak larut antara lain aluminium triphenolate […
Number of citations: 1 jurnal.univpgri-palembang.ac.id

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